3-iodo-N-(2-oxothiolan-3-yl)benzamide
CAS No.:
Cat. No.: VC0672622
Molecular Formula: C11H10INO2S
Molecular Weight: 347.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H10INO2S |
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Molecular Weight | 347.17 g/mol |
IUPAC Name | 3-iodo-N-(2-oxothiolan-3-yl)benzamide |
Standard InChI | InChI=1S/C11H10INO2S/c12-8-3-1-2-7(6-8)10(14)13-9-4-5-16-11(9)15/h1-3,6,9H,4-5H2,(H,13,14) |
Standard InChI Key | RJRDTFZUEPMPCF-UHFFFAOYSA-N |
SMILES | C1CSC(=O)C1NC(=O)C2=CC(=CC=C2)I |
Canonical SMILES | C1CSC(=O)C1NC(=O)C2=CC(=CC=C2)I |
Introduction
Structural Characteristics and Chemical Properties
3-iodo-N-(2-oxothiolan-3-yl)benzamide is characterized by a benzamide core with an iodine atom at the meta position (position 3) of the benzene ring. The amide nitrogen is connected to a thiolan-3-yl group that contains an oxo functionality at position 2 of the thiolan ring. This creates a 2-oxothiolan-3-yl substituent on the nitrogen of the benzamide.
Molecular Properties
The molecular structure can be broken down into three key components:
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A benzene ring with an iodine substituent at position 3
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A connecting amide group (-CONH-)
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A 2-oxothiolan-3-yl moiety attached to the amide nitrogen
Based on structural analysis and comparison with similar compounds, the following properties can be inferred:
Structural Comparison with Analogs
The target compound bears structural similarity to 2-iodo-N-[(3S)-3-methyl-1,1-dioxothiolan-3-yl]benzamide, which has been documented in the chemical literature . Key differences include:
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Position of the iodine (meta vs ortho)
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Oxidation state of the thiolan ring (mono-oxo vs di-oxo)
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Absence vs presence of a methyl group on the thiolan ring
Similar compounds with thiolan rings in various oxidation states appear in pharmaceutical research, suggesting potential bioactivity for the target compound .
Synthesis and Chemical Reactions
Reactivity Profile
Based on its structural features, 3-iodo-N-(2-oxothiolan-3-yl)benzamide would likely exhibit the following reactivity patterns:
Functional Group | Expected Reactivity |
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Iodo group | Susceptible to oxidative addition reactions with transition metals; potential for cross-coupling reactions (Suzuki, Sonogashira, etc.) |
Amide linkage | Stable under most conditions; susceptible to hydrolysis under strongly acidic or basic conditions |
2-Oxothiolan | Potential for ring-opening reactions; the carbonyl can participate in nucleophilic addition reactions |
The iodo group provides a valuable handle for further functionalization, making this compound potentially useful as a synthetic intermediate in the preparation of more complex molecules .
Analytical Identification and Characterization
Spectroscopic Properties
Based on structural features and similar compounds, the following spectroscopic properties can be anticipated:
Analytical Method | Expected Characteristics |
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¹H NMR | Signals for aromatic protons (7.0-8.2 ppm); signals for thiolan ring protons (2.5-4.5 ppm); amide NH signal (7.5-8.5 ppm) |
¹³C NMR | Carbonyl carbon signals (165-175 ppm); aromatic carbon signals (120-140 ppm); thiolan ring carbon signals (25-70 ppm) |
IR | Amide C=O stretch (1630-1680 cm⁻¹); thiolan C=O stretch (1700-1720 cm⁻¹); N-H stretch (3200-3400 cm⁻¹) |
MS | Molecular ion peak around m/z 361; fragmentation pattern showing loss of iodine (m/z 234) |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would likely be suitable for the analysis of this compound. Based on similar compounds, reverse-phase conditions with C18 columns and mobile phases containing acetonitrile or methanol would be appropriate .
Structure-Activity Relationships
Importance of Structural Features
The specific arrangement of functional groups in 3-iodo-N-(2-oxothiolan-3-yl)benzamide contributes to its potential biological activity:
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Meta-iodo substituent: The position of the iodine atom affects the electronic properties of the benzene ring and subsequently the amide bond. This positioning differs from the ortho-iodo arrangement in 2-iodo-N-[(3S)-3-methyl-1,1-dioxothiolan-3-yl]benzamide .
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Oxothiolan ring: The oxidation state of the thiolan ring (mono-oxo vs di-oxo) can significantly impact binding affinity to biological targets. Patents describing related compounds with varying oxidation states of the thiolan ring suggest the importance of this moiety for biological activity .
Comparison with Biologically Active Analogs
Several related compounds have demonstrated biological activity:
Research Challenges and Future Directions
Synthesis Optimization
Future research should focus on developing efficient synthetic routes specifically for 3-iodo-N-(2-oxothiolan-3-yl)benzamide. Challenges may include:
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Regioselective iodination to ensure meta positioning
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Controlling the oxidation state of the thiolan ring
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Developing conditions that minimize side reactions during amide formation
Biological Evaluation
Given the structural similarities to compounds with reported biological activities, comprehensive biological screening of 3-iodo-N-(2-oxothiolan-3-yl)benzamide would be valuable. Areas for investigation include:
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CFTR modulation potential, as suggested by related compounds
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Enzyme inhibitory activity, particularly against targets mentioned in pharmaceutical patents
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Structure-activity relationship studies to understand the importance of the meta-iodo positioning and mono-oxo thiolan moiety
Computational Studies
Molecular modeling and computational chemistry could provide insights into:
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Preferred conformations of the molecule
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Potential binding modes with biological targets
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Electronic properties that might contribute to reactivity or biological activity
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